molecular formula C8H17N3O2 B13550995 4-(4-Azidobutoxy)butan-1-ol

4-(4-Azidobutoxy)butan-1-ol

Cat. No.: B13550995
M. Wt: 187.24 g/mol
InChI Key: ZMGXYCUXGPFKLW-UHFFFAOYSA-N
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Description

4-(4-Azidobutoxy)butan-1-ol is an organic compound that features both azido and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Azidobutoxy)butan-1-ol typically involves a multi-step process. One common method starts with the reaction of 4-bromobutan-1-ol with sodium azide to form 4-azidobutan-1-ol. This intermediate is then reacted with 1,4-dibromobutane under basic conditions to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for larger scale production. This would include considerations for reaction efficiency, cost of reagents, and safety measures to handle azide compounds.

Chemical Reactions Analysis

Types of Reactions

4-(4-Azidobutoxy)butan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium dichromate in acidic conditions.

    Reduction: Hydrogen gas with palladium catalyst.

    Substitution: Sodium azide for azido group introduction.

Major Products

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines.

    Substitution: Various azido derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Azidobutoxy)butan-1-ol is unique due to the presence of both azido and hydroxyl groups, which allows it to participate in a wide range of chemical reactions and applications. The azido group is particularly valuable in click chemistry, making this compound a versatile tool in synthetic and medicinal chemistry .

Properties

Molecular Formula

C8H17N3O2

Molecular Weight

187.24 g/mol

IUPAC Name

4-(4-azidobutoxy)butan-1-ol

InChI

InChI=1S/C8H17N3O2/c9-11-10-5-1-3-7-13-8-4-2-6-12/h12H,1-8H2

InChI Key

ZMGXYCUXGPFKLW-UHFFFAOYSA-N

Canonical SMILES

C(CCOCCCCO)CN=[N+]=[N-]

Origin of Product

United States

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